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BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutant isocitrate
dehydrogenase 1 (IDH1).[1] Developed through a collaboration between Bayer and the
German Cancer Research Center (DKFZ), this small molecule therapeutic targets various
mutations of the IDH1 enzyme, a key player in cellular metabolism that is frequently altered in a
range of cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and
intrahepatic cholangiocarcinoma. This guide provides a comprehensive overview of the
discovery and development timeline of BAY-1436032, detailing its mechanism of action,
preclinical efficacy, and clinical evaluation.

Discovery and Preclinical Development

The discovery of BAY-1436032 stemmed from the identification of IDH1 mutations as crucial
oncogenic drivers. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to a-
ketoglutarate (a-KG). However, specific point mutations in the active site of IDH1, most
commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the
conversion of a-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-
HG competitively inhibit a-KG-dependent dioxygenases, including histone and DNA
demethylases, resulting in widespread epigenetic dysregulation and a block in cellular
differentiation, thereby promoting tumorigenesis.
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BAY-1436032 was developed as a pan-inhibitor, designed to be effective against multiple IDH1
R132 mutations.

In Vitro Efficacy

BAY-1436032 demonstrated potent and selective inhibition of various IDH1 mutants in both
enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of BAY-1436032

Target Assay Type IC50 (nM)
IDH1 R132H Cell-based (2-HG production) 60

IDH1 R132C Cell-based (2-HG production) 45

IDH1 mutant AML cells Colony Formation Assay 100

Data sourced from multiple preclinical studies.[3][4]

In primary human AML cells harboring various IDH1 mutations (R132H, R132C, R132G,
R132L, and R132S), BAY-1436032 effectively inhibited the production of R-2HG, induced
myeloid differentiation, and inhibited colony growth.[5] Notably, the compound showed high
selectivity for mutant IDH1, with significantly less activity against wild-type IDH1 and IDH2.

In Vivo Preclinical Studies

The promising in vitro activity of BAY-1436032 was further validated in patient-derived
xenograft (PDX) models of IDH1-mutant AML and glioma.[5][6]

Key Findings from In Vivo Studies:

o AML Models: Oral administration of BAY-1436032 in AML PDX models led to a significant
reduction in leukemic blasts in the peripheral blood, induction of myeloid differentiation, and
depletion of leukemia stem cells.[5] This resulted in a prolonged survival of the treated mice.

[5]
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e Glioma Models: In intracranial xenograft models of IDH1-mutant glioma, BAY-1436032
demonstrated brain penetrance and led to a reduction in tumor growth and prolonged

survival.[7]

Clinical Development

Based on the robust preclinical data, BAY-1436032 advanced into Phase I clinical trials for both
solid tumors and AML.

Phase | Study in Advanced Solid Tumors (NCT02746032)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with
advanced, IDH1-R132X mutant solid tumors.[8][9]

Table 2: Overview of Phase | Solid Tumor Trial (NCT02746032)
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Parameter

Details

Patient Population

Patients with advanced IDH1-R132X mutant
solid tumors, including lower-grade glioma
(LGG), glioblastoma, and intrahepatic

cholangiocarcinoma.

Dose Escalation Cohorts

150 mg, 300 mg, 600 mg, 1200 mg, and 1500
mg twice daily (BID).[2]

Pharmacokinetics

Exhibited a relatively short half-life.[9]

Pharmacodynamics

Showed target engagement with a median
maximal reduction of plasma R-2-
hydroxyglutarate levels of 76%.[2][9]

Generally well-tolerated, with no maximum

Safety
tolerated dose (MTD) identified.[9]
The most significant clinical activity was
observed in patients with lower-grade glioma,
) with an objective response rate of 11% and
Efficacy

stable disease in 43%.[9] Some patients with
LGG experienced durable responses, continuing

treatment for over two years.[9]

Phase | Study in Acute Myeloid Leukemia

(NCT03127735)

A parallel Phase | dose-escalation study evaluated BAY-1436032 in patients with relapsed or

refractory IDH1-mutant AML.[10][11]

Table 3: Overview of Phase | AML Trial (NCT03127735)
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Parameter Details

) ) Patients with relapsed or refractory AML
Patient Population _ '
harboring an IDH1 mutation.[10]

300 mg, 600 mg, 1200 mg, and 1500 mg twice
daily (BID).[12]

Dose Escalation Cohorts

Showed a relatively short half-life and apparent
Pharmacokinetics non-linear pharmacokinetics after continuous
dosing.[12][13]

Most patients experienced only partial inhibition

Pharmacodynamics
of plasma R-2HG levels.[12][13]

The drug was found to be safe, and a maximum

Safety
tolerated dose was not identified.[12][13]
The overall response rate was 15%, with a
Efficacy median treatment duration of 6.0 months for

responding patients.[12][13]

Development Status

Despite showing a favorable safety profile and evidence of clinical activity, particularly in lower-
grade glioma, Bayer announced that it would not be pursuing further clinical development of
BAY-1436032. The development rights have since been returned to the German Cancer
Research Center (DKFZ).

Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway

The central mechanism of BAY-1436032 is the inhibition of the neomorphic activity of mutant
IDH1, thereby reducing the production of the oncometabolite 2-HG. This, in turn, restores the
function of a-KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation
and the induction of cellular differentiation.
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Caption: Mutant IDH1 signaling and the mechanism of action of BAY-1436032.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of BAY-1436032 followed a logical progression from in vitro

characterization to in vivo efficacy studies.
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Caption: A generalized workflow for the preclinical evaluation of BAY-1436032.
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Experimental Protocols
Colony Forming Cell (CFC) Assay

This assay is used to assess the effect of BAY-1436032 on the proliferative capacity of primary
human AML cells.

Methodology:
e Mononuclear cells from AML patients with IDH1 mutations are isolated.

o Cells are plated in duplicate in methylcellulose medium (e.g., Methocult H4100)
supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, and EPO).
[14]

o BAY-1436032 is added to the methylcellulose at various concentrations, with a vehicle
control (e.g., DMSO).[14]

e Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]

o Colonies are evaluated and counted microscopically based on standard morphological
criteria.[14]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that
closely mimics the human tumor environment.

Methodology:

e Primary AML cells from a patient with an IDH1 mutation are transplanted into
immunodeficient mice (e.g., NSG mice).[5]

o Engraftment of human leukemic cells is confirmed by monitoring for the presence of human
CDA45+ cells in the peripheral blood.[6]

e Once engraftment is established, mice are randomized into treatment and control groups.
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o BAY-1436032 is administered orally once daily at specified doses (e.g., 45 or 150 mg/kg).[3]
[5] The control group receives a vehicle.

e Leukemic burden in the peripheral blood is monitored regularly.

« Survival of the mice in each group is monitored, and endpoint analyses, such as
measurement of serum R-2HG levels and assessment of myeloid differentiation markers on
leukemic cells, are performed.[3][5]

R-2HG Measurement Assay

Quantification of the oncometabolite 2-HG is a key pharmacodynamic biomarker for assessing
the target engagement of IDH1 inhibitors.

Methodology (General Principles):

While specific lab protocols may vary, the measurement of R-2HG in plasma, serum, or tumor
tissue typically involves mass spectrometry-based methods.

o Sample Preparation: Biological samples are processed to extract metabolites. This may
involve protein precipitation and subsequent purification steps.

» Chromatographic Separation: The extracted metabolites are separated using liquid
chromatography (LC) or gas chromatography (GC).[15]

e Mass Spectrometry Detection: The separated metabolites are introduced into a mass
spectrometer for detection and quantification.[15] This allows for the specific and sensitive
measurement of R-2HG, and in some methods, the differentiation between the R and S
enantiomers.[15]

o Data Analysis: The concentration of R-2HG is determined by comparing the signal from the
sample to that of a standard curve generated with known concentrations of the metabolite.

Conclusion

BAY-1436032 represents a significant effort in the targeted therapy of IDH1-mutant cancers. Its
discovery and development have provided valuable insights into the therapeutic potential of
inhibiting this key metabolic enzyme. The preclinical data demonstrated its potent and selective
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activity, and the Phase | clinical trials confirmed its favorable safety profile and showed
encouraging signs of efficacy, particularly in lower-grade glioma. Although the clinical
development of BAY-1436032 by Bayer has been discontinued, the comprehensive data
generated from its investigation continue to be a valuable resource for the scientific community
and will undoubtedly inform the future development of novel therapies for IDH1-mutant
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://haematologica.org/article/download/9705/72859
https://pmc.ncbi.nlm.nih.gov/articles/PMC6216571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6216571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6216571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6216571/
https://www.benchchem.com/product/b15617696#bay-1436032-discovery-and-development-timeline
https://www.benchchem.com/product/b15617696#bay-1436032-discovery-and-development-timeline
https://www.benchchem.com/product/b15617696#bay-1436032-discovery-and-development-timeline
https://www.benchchem.com/product/b15617696#bay-1436032-discovery-and-development-timeline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15617696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

